molecular formula C19H17N3O5S B2968048 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 899977-80-1

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2968048
CAS No.: 899977-80-1
M. Wt: 399.42
InChI Key: DRSJTKRLJVKZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide-derived compound featuring a pyridazinone core linked to a dihydrobenzo[b][1,4]dioxine moiety. The pyridazinone ring (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl) is substituted at the 3-position with a phenyl group, which is further connected via a sulfonamide bridge to the dihydrobenzodioxine system.

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-22-19(23)9-7-16(20-22)13-2-4-14(5-3-13)21-28(24,25)15-6-8-17-18(12-15)27-11-10-26-17/h2-9,12,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSJTKRLJVKZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyridazinone ring
  • A benzo[d][1,4]dioxine moiety
  • A sulfonamide group

This unique combination suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor of certain enzymes involved in inflammatory pathways. The sulfonamide group is known for its ability to form hydrogen bonds with active site residues, which may enhance its binding affinity to target proteins.

Antimicrobial Activity

Research has shown that derivatives of pyridazinone compounds exhibit antimicrobial properties. For instance, similar compounds have demonstrated significant inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM . While specific data on the target compound's antimicrobial activity is limited, its structural analogs suggest a promising profile.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are linked to its ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Such inhibition can lead to decreased production of pro-inflammatory mediators. Studies on related compounds indicate that modifications in the structure can enhance or reduce these effects .

Cancer Therapeutics

This compound has been investigated for its anticancer properties. In vitro studies on cancer cell lines have shown that similar compounds can induce apoptosis and inhibit cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

  • Inhibition of MAO-B : A study on structurally similar compounds demonstrated potent inhibition of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases like Parkinson's disease. The most potent derivative showed an IC50 value of 0.009 µM against MAO-B .
  • Cytotoxicity Assays : Compounds structurally related to the target compound were evaluated using MTT assays on various cell lines, revealing promising cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 0.21 µM against Pseudomonas
Anti-inflammatoryInhibition of COX and LOX
Cancer TherapeuticsInduction of apoptosis in cancer cells
MAO-B InhibitionIC50 = 0.009 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural and synthetic differences between the target compound and analogs described in the literature (see Table 1).

Structural Features

Heterocyclic Core Variations: The target compound contains a pyridazinone core (1-methyl-6-oxo-1,6-dihydropyridazine), which distinguishes it from analogs with pyrimidine (), pyridine (), or imidazo-pyridine () cores. Pyridazinones are less common in medicinal chemistry but offer unique hydrogen-bonding capabilities due to their carbonyl group. describes a structurally similar compound with a pyridazine ring but substituted with a 4-methoxyphenyl group and an ethyl linker between the sulfonamide and pyridazine, unlike the target’s direct phenyl linkage .

Substituent Diversity: The target compound’s 1-methyl group on the pyridazinone contrasts with the 4-methoxy substituent in ’s analog, which may influence solubility and metabolic stability . ’s compound includes a dimethylaminomethylphenyl group and a pyridine ring, introducing basicity and bulkiness absent in the target .

Linking Groups :

  • The sulfonamide bridge in the target compound is a hallmark of many bioactive molecules, enabling interactions with target proteins. In contrast, ’s analogs use oxadiazole or acetic acid linkers , which alter electronic properties and conformational flexibility .

Characterization Techniques

  • Spectroscopic Methods : All compounds in the evidence were characterized using ¹H NMR, ¹³C NMR, and mass spectrometry (MS). For example, ’s compound was validated via HRMS (ESI) with a mass accuracy of <2 ppm .

Key Research Findings

Impact of Substituents: The methyl group on the target’s pyridazinone may enhance metabolic stability compared to ’s methoxy group, which is prone to demethylation .

Synthetic Efficiency :

  • Room-temperature reactions () and one-pot methods () demonstrate trends toward greener, more efficient syntheses for complex heterocycles .

Characterization Consistency :

  • All compounds across studies relied on NMR and MS for validation, ensuring structural fidelity. HRMS (as in ) is critical for high-precision mass confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.